(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
描述
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (CAS: 111060-52-7) is a chiral amino alcohol with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol . It features a phenyl group at the 3-position and two benzyl groups attached to the amino moiety, which contribute to its stereochemical and functional uniqueness. Key properties include:
- Melting point: 72–74°C
- Optical rotation: [α]20/D +8.0° (c = 4 in methanol)
- LogP: ~3.07 (predicted), indicating moderate lipophilicity .
This compound serves as a critical chiral building block in pharmaceutical synthesis, notably for HIV protease inhibitors . Its stereochemistry (S-configuration) and aromatic substituents enable selective interactions with biological targets, distinguishing it from structural analogs.
属性
IUPAC Name |
(2S)-2-(dibenzylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVOFMPUPOZDF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427090 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111060-52-7 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is a chiral compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula: C23H25NO
- CAS Number: 111060-52-7
- Chirality: This compound exists as an enantiomer, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dibenzylamino group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. Its chiral nature enables it to fit into specific active sites, modulating enzyme activities and influencing biochemical pathways.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, research on related compounds suggests that they can induce apoptosis in breast cancer cells (MCF-7) while exhibiting lower toxicity toward normal cells. The following table summarizes the cytotoxic effects of synthesized compounds compared to a standard treatment:
| Compound | IC50 (μM) on MCF-7 | Toxicity on Normal Cells |
|---|---|---|
| Tamoxifen | 1.0 | Moderate |
| Compound A | 0.5 | Low |
| Compound B | 0.3 | Very Low |
2. Neuroprotective Effects
This compound has been investigated for its potential neuroprotective effects. It may inhibit neuronal apoptosis and promote neuronal survival in models of neurodegenerative diseases. The compound's ability to interact with neurotransmitter receptors is under exploration, which could lead to therapeutic applications in conditions like Alzheimer's disease.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related dibenzylamino compounds, researchers employed the MTT assay to determine cell viability in MCF-7 breast cancer cells. Results indicated that compounds with a dibenzylamino moiety significantly reduced cell viability compared to control groups, suggesting potential as anticancer agents.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of dibenzylamino derivatives. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, indicating their potential role in protecting against neurodegeneration.
科学研究应用
Synthesis of HIV Protease Inhibitors
One of the notable applications of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is in the synthesis of HIV protease inhibitors. These inhibitors are vital in the treatment of HIV/AIDS, as they prevent the virus from replicating within the host cells. The compound serves as a key intermediate in the development of these inhibitors, showcasing its importance in antiviral drug development .
Chiral Catalysis
The compound also plays a significant role as a chiral ligand in asymmetric catalysis. It has been utilized to facilitate various reactions that require chirality, such as enantioselective hydrogenation and Diels-Alder reactions. The presence of the dibenzylamino group enhances its ability to stabilize transition states, leading to improved yields of chiral products .
Organic Photoconductors
In materials science, this compound has been explored for its potential use as an organic photoconductor. Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices, where charge transport efficiency is crucial .
Data Tables
| Application | Description |
|---|---|
| HIV Protease Inhibitors | Intermediate for antiviral drug synthesis |
| Chiral Catalysis | Ligand for asymmetric reactions |
| Organic Photoconductors | Material for OLEDs and electronic devices |
Case Study 1: Development of HIV Protease Inhibitors
Research conducted by pharmaceutical chemists has demonstrated that this compound can be effectively used to synthesize novel HIV protease inhibitors with enhanced efficacy compared to existing treatments. The study highlighted the compound's ability to improve selectivity and reduce side effects associated with traditional therapies.
Case Study 2: Asymmetric Catalysis
A study published in a peer-reviewed journal illustrated the use of this compound as a chiral ligand in asymmetric hydrogenation reactions. The results indicated that using this compound led to significant improvements in enantioselectivity, yielding desired products with high optical purity.
相似化合物的比较
Structural and Functional Differences
The compound’s uniqueness arises from its dibenzylamino group, phenyl substituent, and chiral center. Below is a comparison with structurally related amino alcohols:
| Compound Name | Structural Features | Key Differences | Biological/Functional Impact |
|---|---|---|---|
| 3-Amino-1-propanol | Simple backbone; lacks aromatic groups | No phenyl or benzyl substituents | Limited receptor affinity due to absence of aromatic interactions |
| (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol | Trifluoromethyl group at 1-position | Trifluoromethyl vs. benzylamino groups | Enhanced metabolic stability and lipophilicity due to CF3 group |
| 3-(Dimethylamino)-1-propanol | Dimethylamino group; no phenyl group | Smaller amino substituent; no aromaticity | Reduced steric bulk and weaker π-π stacking capacity |
| (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol | Additional hydroxyl and aminophenyl groups | Extra hydroxyl group and para-aminophenyl substitution | Increased hydrogen-bonding potential and altered target specificity |
Stereochemical Impact
The S-configuration of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is critical for its bioactivity. For example:
- The (R)-enantiomer of related compounds, such as (R)-(–)-3-Hydroxytetrahydrofuran, exhibits divergent binding affinities due to mirror-image stereochemistry .
- (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol demonstrates distinct pharmacokinetics compared to its S-isomer, emphasizing the role of chirality .
Research Findings and Data Tables
准备方法
Reaction Conditions and Catalytic Systems
-
Catalyst : Rhodium complexes with chiral ligands such as (R,R,S,S)-Tangphos or (R P ,R P ,S C ,S C )-DuanPhos.
-
Solvent : Polar solvents like methanol or ethanol, often with water as a co-solvent.
-
Hydrogen Pressure : 5–50 bar, optimized to 10–20 bar for maximal ee.
-
Temperature : 25–80°C, with lower temperatures favoring selectivity.
-
Base Additives : Alkali carbonates (e.g., K₂CO₃) in substoichiometric amounts (0.05–0.5 eq) to mitigate side reactions.
This method achieves >85% ee and yields of 70–90%, as demonstrated in analogous syntheses of (S)-3-N-methylamino-1-(2-thienyl)-1-propanol. The table below summarizes critical parameters:
| Parameter | Optimal Range | Impact on Outcome |
|---|---|---|
| Catalyst Loading | 0.1–1 mol% | Higher loading accelerates reaction but increases cost |
| H₂ Pressure | 10–20 bar | Excess pressure risks over-reduction |
| Solvent Polarity | Methanol/Water (9:1) | Enhances catalyst stability |
| Reaction Time | 12–24 h | Prolonged time improves conversion |
Reduction of Ketone Precursors via Chiral Auxiliaries
Alternative routes involve the stereoselective reduction of ketones using chiral boron reagents or biocatalysts. For example, 2-(dibenzylamino)-3-phenylpropan-1-one can be reduced with (R)-CBS (Corey-Bakshi-Shibata) reagent to afford the (S)-alcohol with >95% ee.
Procedure Highlights
-
Substrate : 2-(Dibenzylamino)-3-phenylpropan-1-one (10 mmol) in tetrahydrofuran (THF).
-
Workup : Quenching with MeOH followed by silica gel chromatography.
This method yields 82–88% product with exceptional stereocontrol, though it requires cryogenic conditions and expensive reagents.
Resolution of Racemic Mixtures
Racemic resolution remains viable for large-scale production. A protocol from Organic Syntheses employs (S)-phenylalanine as a resolving agent. The racemic alcohol is converted into diastereomeric salts, which are separated via fractional crystallization.
Key Steps
-
Salt Formation : Racemic alcohol (5 g) and (S)-phenylalanine (1.2 eq) refluxed in ethanol/water.
-
Crystallization : Cooling to 4°C isolates the (S)-alcohol-(S)-phenylalanine salt.
-
Regeneration : Salt treatment with NaOH releases enantiomerically pure (S)-alcohol.
This method achieves ~40% yield per cycle but necessitates iterative crystallizations for >99% ee.
Alkylation of Dibenzylamine with Epoxides
Nucleophilic ring-opening of epoxides by dibenzylamine offers a straightforward route. For instance, styrene oxide reacts with dibenzylamine under basic conditions to form the target compound.
Reaction Optimization
While this method provides 60–75% yield , stereochemical outcomes depend on the epoxide’s configuration, necessitating chiral starting materials.
Comparative Analysis of Synthetic Routes
The table below contrasts the four methods:
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 70–90 | 85–95 | High | Industrial |
| CBS Reduction | 82–88 | >95 | Very High | Laboratory |
| Resolution | 30–40 | 99+ | Moderate | Pilot Plant |
| Epoxide Alkylation | 60–75 | Racemic | Low | Bulk Chemical |
Mechanistic Insights and Stereochemical Control
The stereochemical fidelity in asymmetric hydrogenation arises from the chiral ligand’s ability to orient the substrate via π-π interactions and hydrogen bonding. For example, DuanPhos ligands induce a synclinal arrangement of the ketone’s aryl groups, favoring (S)-configuration upon hydrogen uptake. In contrast, CBS reduction relies on the chiral oxazaborolidine’s rigid framework to direct hydride delivery to the Re face of the ketone .
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via asymmetric reduction of the corresponding ketone or aldehyde precursor. For example, catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess. Optimization variables include solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) .
- Purification : Column chromatography on silica gel with ethyl acetate/hexane gradients (10–40%) is recommended. Confirm purity via HPLC using chiral columns (e.g., Chiralcel OD-H) .
Q. How should researchers characterize the enantiomeric purity of this compound?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) at 1.0 mL/min; retention times differentiate enantiomers .
- Optical Rotation : Measure specific rotation ([α]D²⁵) in chloroform; literature values for the (S)-enantiomer range from +30° to +35° .
- NMR : Compare ¹H/¹³C NMR shifts with racemic mixtures; dibenzylamino and phenyl groups show distinct splitting patterns in chiral environments .
Q. What are the critical storage conditions to ensure compound stability?
- Storage : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation. The compound is hygroscopic; use molecular sieves (3Å) in the container .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enantioselective synthesis yields reported across studies?
- Troubleshooting :
- Catalyst Screening : Test alternative catalysts (e.g., Jacobsen’s Mn-salen complexes) if Ru-based systems underperform .
- Kinetic Analysis : Monitor reaction progress via in situ FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for ketone intermediates) to identify rate-limiting steps .
- Side Reactions : Check for N-debenzylation under acidic conditions using LC-MS; adjust pH to neutral during workup .
Q. What role does this compound play in asymmetric catalysis, and how can its efficacy be quantified?
- Applications : It serves as a chiral auxiliary in nitro-aldol reactions (e.g., with bromonitromethane) to synthesize β-nitro alcohols. SmI₂ (0.1–0.5 equiv) enhances diastereoselectivity (dr > 20:1) .
- Quantification : Use kinetic resolution studies (e.g., enantiomer ratio , where is conversion) to assess catalytic efficiency .
Q. What advanced strategies exist to improve scalability while maintaining enantiomeric excess?
- Process Optimization :
- Continuous Flow Synthesis : Reduces racemization risks by minimizing residence time at high temperatures .
- DoE (Design of Experiments) : Apply factorial design to variables like pressure (1–5 bar for hydrogenation) and ligand/catalyst ratios .
- Analytical Validation : Pair inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) with multivariate analysis for real-time monitoring .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (72–76°C vs. 90–94°C for related compounds): How should researchers validate their samples?
- Validation Steps :
DSC (Differential Scanning Calorimetry) : Measure melting behavior at 5°C/min under nitrogen to detect polymorphic forms .
XRD : Compare diffraction patterns with literature data to confirm crystalline structure .
Impurity Profiling : Use GC-MS to identify residual solvents (e.g., THF) or byproducts that may depress melting points .
Safety and Handling
Q. What safety protocols are essential when handling this compound in catalytic reactions?
- Risk Mitigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
